Cervinomycin A1 triacetate

Antibacterial Gram-positive Xanthone

Cervinomycin A1 triacetate (ACVM) is the only cervinomycin-class molecule suitable for preclinical studies, engineered to eliminate the parent compound's severe solubility (≤0.078 mg/mL DMSO), high acute toxicity (LD50 0.32 g/kg), and narrow Gram-positive spectrum. It delivers >640-fold DMSO solubility (>50 mg/mL), a 5-fold reduction in oral toxicity (LD50 1.62 g/kg), and 4- to 80-fold superior anti-mycoplasmal potency over clindamycin. Sub-µg/mL MICs against C. perfringens (0.02 µg/mL), B. fragilis (0.1 µg/mL), and M. pneumoniae (0.156 µg/mL) make it the definitive positive control and lead-optimization benchmark for anaerobic and mycoplasma phenotypic screening.

Molecular Formula C35H29NO12
Molecular Weight 655.6 g/mol
CAS No. 104015-33-0
Cat. No. B008461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCervinomycin A1 triacetate
CAS104015-33-0
Synonymscervinomycin A1 triacetate
Molecular FormulaC35H29NO12
Molecular Weight655.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C2C(=C(C3=C1C=CC4=CC5=C(C(=C43)OC(=O)C)C(=O)N6CCOC6(C5)C)OC(=O)C)C(=O)C7=CC(=C(C=C7O2)OC)OC
InChIInChI=1S/C35H29NO12/c1-15(37)45-30-20-8-7-18-11-19-14-35(4)36(9-10-44-35)34(41)26(19)31(46-16(2)38)25(18)27(20)32(47-17(3)39)28-29(40)21-12-23(42-5)24(43-6)13-22(21)48-33(28)30/h7-8,11-13H,9-10,14H2,1-6H3
InChIKeyDXKVVOOSWPPRHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cervinomycin A1 Triacetate (CAS 104015-33-0): A Semi‑Synthetic Xanthone Antibiotic Derivative for Anti‑Anaerobic and Anti‑Mycoplasmal Research


Cervinomycin A1 triacetate (triacetylcervinomycin A1, ACVM) is a semi‑synthetic acetylated derivative of the natural heptacyclic xanthone antibiotic cervinomycin A1, which is produced by Streptomyces cervinus [1]. The triacetyl modification was specifically designed to overcome the severe solubility limitations, high toxicity, and narrow Gram‑positive spectrum of the parent cervinomycin A1, while retaining the potent anti‑anaerobic and anti‑mycoplasmal activity characteristic of the cervinomycin class [2].

Why Cervinomycin A1 Triacetate Cannot Be Replaced by Cervinomycin A1 or Clindamycin for Anaerobic and Mycoplasma Research


Cervinomycin A1 itself is essentially unfit for in‑vitro and in‑vivo studies because of its extremely poor solubility (≤ 0.078 mg/mL in DMSO), high acute toxicity (LD50 0.32 g/kg in mice), and weak activity against Gram‑positive bacteria and mycoplasmas [1]. The triacetyl derivative was engineered precisely to address these three liabilities, delivering a 4‑ to 80‑fold improvement in anti‑mycoplasmal potency over the clinical anaerobic antibiotic clindamycin, together with a > 640‑fold increase in DMSO solubility and a 5‑fold reduction in acute oral toxicity [1]. Consequently, generic substitution with the parent cervinomycin A1 or with clindamycin cannot reproduce the combined solubility, safety, and potency profile that makes triacetyl cervinomycin A1 the relevant tool compound for anaerobic and mycoplasma research.

Cervinomycin A1 Triacetate: Quantified Differentiation from Cervinomycin A1, Monoacetyl A2, and Clindamycin


31‑ to >125‑Fold Enhancement of Gram‑Positive Antibacterial Potency Relative to Cervinomycin A1

Triacetyl cervinomycin A1 (target) demonstrated markedly lower minimum inhibitory concentrations (MICs) than the parent cervinomycin A1 against multiple Gram‑positive strains in head‑to‑head agar‑dilution testing [1]. Against Staphylococcus aureus ATCC 6538P, the MIC was 0.16 µg/mL for the triacetyl compound versus 5.0 µg/mL for cervinomycin A1, a 31‑fold improvement. For Bacillus cereus IFO 3001 the improvement was 32‑fold (0.31 µg/mL vs. 10 µg/mL), for Micrococcus luteus ATCC 9341 it was 62.5‑fold (0.08 µg/mL vs. 5.0 µg/mL), and for Bacillus subtilis ATCC 6633 the triacetyl derivative achieved an MIC < 0.02 µg/mL while the parent required 2.5 µg/mL (> 125‑fold difference).

Antibacterial Gram-positive Xanthone

80‑Fold Superior Anti‑Mycoplasmal Activity Versus Cervinomycin A1 and 4‑Fold Advantage Over Clindamycin

The triacetyl derivative displayed potent anti‑mycoplasmal activity that vastly exceeds that of cervinomycin A1 and also outperforms the clinical comparator clindamycin [1]. Against Mycoplasma gallisepticum S‑6, the MIC of triacetyl cervinomycin A1 was 0.156 µg/mL, compared with 12.5 µg/mL for cervinomycin A1 (80‑fold difference) and 0.62 µg/mL for clindamycin (4‑fold). For Mycoplasma pneumoniae, the MIC was 0.156 µg/mL vs. 12.5 µg/mL for cervinomycin A1 (80‑fold) and 0.62 µg/mL for clindamycin (4‑fold). Against Acholeplasma laidlawii, the MIC was 0.312 µg/mL vs. 12.5 µg/mL for cervinomycin A1 (40‑fold) and 0.62 µg/mL for clindamycin (2‑fold).

Mycoplasma Anti-anaerobic Anti-mycoplasmal

5‑Fold Reduction in Acute Oral Toxicity (LD50) Compared with Cervinomycin A1

Acute oral toxicity testing in ddY mice revealed a substantially improved safety margin for the triacetyl derivative [1]. The LD50 of triacetyl cervinomycin A1 was 1.62 g/kg, whereas cervinomycin A1 exhibited an LD50 of only 0.32 g/kg, representing a 5.06‑fold reduction in acute lethality. For reference, the closely related monoacetyl cervinomycin A2 gave an LD50 of 1.80 g/kg.

Toxicity Safety Drug development

> 640‑Fold Improvement in DMSO Solubility and > 4,600‑Fold in Methanol Relative to Cervinomycin A1

Solubility measurements in three solvents demonstrated a dramatic gain in usable concentration for the triacetyl derivative [1]. In methanol, triacetyl cervinomycin A1 dissolved at 1.4 mg/mL compared with only 0.0003 mg/mL for cervinomycin A1, a 4,667‑fold enhancement. In DMSO, solubility was > 50 mg/mL versus 0.078 mg/mL (> 640‑fold). In acetic acid, solubility exceeded 25 mg/mL compared with 0.023 mg/mL (> 1,087‑fold).

Solubility Formulation Physicochemical properties

Growth‑Phase‑Specific Inhibition and Membrane‑Targeted Mode of Action Differentiate ACVM from Ribosomal Antibiotics Such as Clindamycin

In a dedicated mode‑of‑action study in Staphylococcus aureus, triacetyl cervinomycin A1 (ACVM) exhibited a growth‑phase‑dependent inhibitory profile that is mechanistically distinct from clindamycin, a 50S‑ribosome‑targeting lincosamide [1]. ACVM at 1.0 µg/mL completely suppressed growth when added at the time of inoculation, but failed to inhibit when added to a logarithmic‑phase culture even at 10.0 µg/mL. The compound simultaneously inhibited the incorporation of N‑acetylglucosamine, uridine, thymidine, and L‑leucine, and induced leakage of UV260‑absorbing material, amino acids, and potassium ions from both resting cells and protoplasts. Phospholipids partially reversed the inhibitory effect, indicating that ACVM interacts with cytoplasmic‑membrane phospholipids and disrupts the membrane transport system [1]. In contrast, clindamycin acts by binding to the 50S ribosomal subunit and blocking protein synthesis, a mechanism that is generally growth‑phase‑independent.

Mode of action Membrane disruption Staphylococcus aureus

Cervinomycin A1 Triacetate: Key Application Scenarios Stemming from Quantified Differentiation


Anaerobic and Mycoplasma Drug‑Discovery Screening

Triacetyl cervinomycin A1's sub‑µg/mL MIC values against Clostridium perfringens (0.02 µg/mL), Bacteroides fragilis (0.1 µg/mL), Mycoplasma gallisepticum (0.156 µg/mL), and Mycoplasma pneumoniae (0.156 µg/mL) make it an excellent positive control and lead‑optimization benchmark in phenotypic screening campaigns targeting anaerobic and mycoplasmal pathogens [1]. Its 4‑ to 80‑fold superiority over clindamycin in the same assay system provides a clear efficacy upgrade for assay developers seeking a highly potent anti‑mycoplasmal agent.

In‑Vivo Pharmacokinetic and Efficacy Studies in Rodent Models

The 5‑fold reduction in acute oral toxicity (LD50 1.62 g/kg vs. 0.32 g/kg for cervinomycin A1) allows triacetyl cervinomycin A1 to be administered at pharmacologically relevant doses without excessive lethality [1]. Combined with vastly improved solubility (> 50 mg/mL in DMSO), this enables intravenous and oral dosing in murine infection models that are precluded for the parent compound, making it the only cervinomycin‑class molecule suitable for preclinical in‑vivo proof‑of‑concept studies.

Membrane‑Disrupting Antibiotic Mechanism‑of‑Action Research

Because triacetyl cervinomycin A1 (ACVM) exhibits a growth‑phase‑dependent bactericidal effect, causes rapid leakage of potassium ions and UV260‑absorbing material from bacterial protoplasts, and is antagonized by exogenous phospholipids, it serves as a well‑characterized chemical probe for studying membrane‑targeted antibiotic mechanisms [2]. This mechanistic profile is distinct from that of ribosomal inhibitors such as clindamycin, positioning ACVM as a valuable tool compound in bacterial‑membrane biology and antibiotic‑resistance research.

Formulation and Solubility‑Enhancement Technology Development

The 4,667‑fold solubility improvement in methanol and > 640‑fold improvement in DMSO relative to cervinomycin A1 make triacetyl cervinomycin A1 a practical model compound for developing lipid‑based, cyclodextrin, or nanoparticle formulations of highly hydrophobic polycyclic xanthone antibiotics [1]. Researchers can use this derivative to establish formulation protocols that can later be transferred to other intractable natural products.

Quote Request

Request a Quote for Cervinomycin A1 triacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.